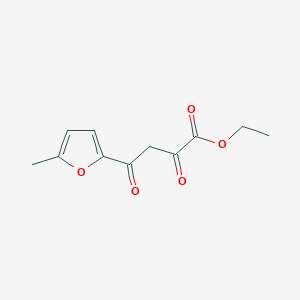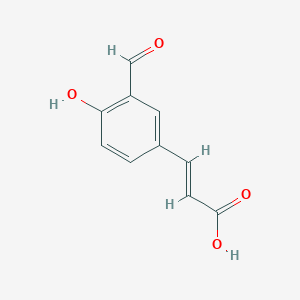
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate
Vue d'ensemble
Description
The compound “Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate” is an ester derivative of a furan compound. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The term “5-methylfuran-2-yl” suggests a furan ring with a methyl group attached to the 5th carbon and the compound of interest attached to the 2nd carbon .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate” would likely involve a furan ring with a methyl group attached to the 5th carbon and the compound of interest attached to the 2nd carbon . The exact structure would depend on the specific synthesis process.Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate” would depend on its specific structure. Furan compounds are generally polar due to the presence of the oxygen atom, and they may exhibit aromaticity .Applications De Recherche Scientifique
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, play a significant role in the sustainable production of polymers, functional materials, and fuels from plant biomass. These derivatives are seen as potential replacements for non-renewable hydrocarbon sources. The review by Chernyshev et al. (2017) highlights recent advances in the synthesis of HMF from plant feedstocks and its prospects in the production of various chemicals and materials. The analysis includes a range of HMF derivatives, demonstrating the potential of these compounds as major sources of carbon and hydrogen for future chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Ethylene Oxide Sterilization
The review by Mendes, Brandão, and Silva (2007) covers ethylene oxide's use in sterilizing medical devices, emphasizing its increased application in new medical device development. The paper discusses the mechanism and toxicity of ethylene oxide, along with cycle design and validation for its effective use in sterilization processes. It suggests that the development of mathematical models to integrate lethality could increase process flexibility without compromising safety (Mendes, Brandão, & Silva, 2007).
Ethyl Carbamate in Foods and Beverages
Weber and Sharypov (2009) provide a comprehensive review of ethyl carbamate (urethane), a toxic chemical found in fermented foods and beverages. Classified as a probable carcinogen to humans by IARC, the review discusses its genotoxic and carcinogenic effects, occurrence levels, production mechanisms, and analytical methods for quantification. It also explores strategies to reduce ethyl carbamate levels in food, highlighting the importance of understanding its formation and presence in our diet (Weber & Sharypov, 2009).
Ethyl Glucuronide as a Marker for Alcohol Use
Ethyl glucuronide (EtG) testing in hair is discussed as one of the most reliable biomarkers for assessing long-term alcohol consumption habits. This review by Biondi et al. (2019) outlines the analytical methods for EtG testing, discusses current and proposed cut-offs for interpreting alcohol consumption levels, and highlights the challenges in result reproducibility and interpretation that limit the forensic application of hair EtG testing. The review aims to enhance the reliability of EtG as an alcohol use marker by promoting a comprehensive understanding of all aspects related to EtG, from its pharmacokinetics to sample preparation and analysis (Biondi, Freni, Carelli, Moretti, & Morini, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-3-15-11(14)9(13)6-8(12)10-5-4-7(2)16-10/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAJWQHLPFRNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine](/img/structure/B3164605.png)
amine](/img/structure/B3164617.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3164630.png)
![Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164638.png)
![Butyl[(2-ethoxyphenyl)methyl]amine](/img/structure/B3164645.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164649.png)
![Butyl[(4-ethylphenyl)methyl]amine](/img/structure/B3164659.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3164665.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164685.png)
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3164693.png)
![Pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3164714.png)
![2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid](/img/structure/B3164719.png)